molecular formula C12H13ClN2O2 B14913668 Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate

Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B14913668
M. Wt: 252.69 g/mol
InChI Key: KSLRZUSMYRXSPZ-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.

    Pathways Involved: The exact pathways depend on the specific biological activity being studied. In the case of antimicrobial action, the compound may disrupt cell wall synthesis or interfere with nucleic acid replication.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl ester group may enhance its solubility and facilitate its use in various synthetic applications.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

ethyl 2-(chloromethyl)-1-methylbenzimidazole-5-carboxylate

InChI

InChI=1S/C12H13ClN2O2/c1-3-17-12(16)8-4-5-10-9(6-8)14-11(7-13)15(10)2/h4-6H,3,7H2,1-2H3

InChI Key

KSLRZUSMYRXSPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)CCl)C

Origin of Product

United States

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